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cdDHQD-IN-1

Intra-type selectivity Clostridium difficile DHQD Salmonella enterica DHQD

Many shikimate pathway inhibitors lack the species-level discrimination needed to dissect C. difficile biology without collateral damage to commensal flora. cdDHQD-IN-1 addresses this gap as the first non-covalent, non-mechanism-based inhibitor selective for C. difficile type I DHQD (IC50 34 µM) over both type II DHQDs and the closely related type I homolog from S. enterica (IC50 >200 µM). - Dual-layer selectivity validated across UV kinetics, NMR, and fluorescence thermal shift assays - Competitive inhibition (Ki 11-15 µM) enables reversible target engagement studies - Defined SAR with modifiable thiazole substituent supports medicinal chemistry optimization Supplied by BenchChem with reliable global logistics, this multi-validated probe is available for immediate dispatch to support your anti-CDI target validation and lead discovery programs.

Molecular Formula C15H10Cl2N2O2S2
Molecular Weight 385.3 g/mol
Cat. No. B3982713
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamecdDHQD-IN-1
Molecular FormulaC15H10Cl2N2O2S2
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CSC(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
InChIInChI=1S/C15H10Cl2N2O2S2/c16-11-6-7-12(17)14(8-11)23(20,21)19-15-18-13(9-22-15)10-4-2-1-3-5-10/h1-9H,(H,18,19)
InChIKeySCRKSXXFCOXJCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





cdDHQD-IN-1 Procurement Guide: A First-in-Class Selective Inhibitor of Clostridium difficile Type I Dehydroquinate Dehydratase


cdDHQD-IN-1 (CAS 544431-43-8, catalog DCC1298) is a 2,5-dichlorobenzenesulfonamide derivative that functions as a selective, non-mechanism-based inhibitor of the type I dehydroquinate dehydratase from Clostridium difficile (cdDHQD), the third enzyme of the shikimate pathway [1]. Identified via high-throughput screening of a ChemBridge commercial library, it represents the first reported non-covalent inhibitor class targeting type I DHQD enzymes . The compound is primarily advanced as a tool compound and lead scaffold for developing narrow-spectrum antibiotics that selectively eradicate C. difficile while sparing commensal gut flora, addressing a key limitation of current broad-spectrum CDI therapies [1].

Why cdDHQD-IN-1 Cannot Be Substituted by Generic DHQD Inhibitors or Other Shikimate Pathway Tool Compounds


General DHQD inhibitors or shikimate pathway tool compounds cannot functionally replace cdDHQD-IN-1 because it exhibits dual-layer selectivity—both inter-type (type I vs. type II DHQDs) and intra-type (within type I DHQDs across species)—that is not shared by any other reported inhibitor class [1]. Unlike mechanism-based inhibitors or broad-spectrum shikimate pathway blockers, cdDHQD-IN-1 shows no activity against type II DHQDs from commensal Bacteroides thetaiotaomicron (btDHQD), Vibrio cholerae (vcDHQD), or Yersinia pestis (ypDHQD) at concentrations up to 200 µM, and critically, it also fails to inhibit the type I DHQD from Salmonella enterica (seDHQD) despite 56% sequence identity and near-identical quaternary structure (RMSD 1.2 Å) [2]. This species-level discrimination within the same enzyme type is unprecedented among known DHQD ligands and is the defining feature that distinguishes cdDHQD-IN-1 from any generic DHQD-active compound [1].

cdDHQD-IN-1 Quantitative Differentiation Evidence: Head-to-Head Selectivity, Potency, and Binding Data Against Closest Comparators


Intra-Type Selectivity: cdDHQD-IN-1 Discriminates Between Two Type I DHQDs Sharing 56% Sequence Identity

cdDHQD-IN-1 (Compound 1) demonstrates intra-type selectivity by inhibiting C. difficile DHQD (cdDHQD) with an IC50 of 34 µM while showing no measurable inhibition of the homologous Salmonella enterica type I DHQD (seDHQD) at concentrations up to 200 µM (IC50 >200 µM), yielding a selectivity window of >5.9-fold [1]. Critically, seDHQD shares 56% sequence identity (78% homology) and a nearly identical quaternary structure with cdDHQD (backbone RMSD of homodimer = 1.2 Å) [2]. This intra-type discrimination is consistently corroborated by biophysical methods: NMR line-broadening experiments reveal significant chemical exchange for cdDHQD (>6 Hz) but negligible broadening for seDHQD (<1 Hz) at equivalent compound concentrations, preventing Kd calculation for the off-target enzyme [1]. By contrast, the co-discovered Compound 3, while also selective, exhibits residual binding to seDHQD (Kd ~400 µM), indicating that cdDHQD-IN-1 achieves superior intra-type discrimination [1].

Intra-type selectivity Clostridium difficile DHQD Salmonella enterica DHQD species-specific inhibition

Inter-Type Selectivity: cdDHQD-IN-1 Spares Type II DHQDs from Commensal Gut Bacteria

cdDHQD-IN-1 exhibits complete inter-type selectivity: while inhibiting type I cdDHQD with an IC50 of 34 µM, it shows no activity (IC50 >200 µM) against three phylogenetically and mechanistically distinct type II DHQDs from Bacteroides thetaiotaomicron (btDHQD), Vibrio cholerae (vcDHQD), and Yersinia pestis (ypDHQD) [1]. btDHQD is of particular relevance as Bacteroides thetaiotaomicron is a highly represented commensal gut bacterial species whose preservation is essential for preventing C. difficile recolonization after antibiotic treatment [1]. This inter-type selectivity profile contrasts with mechanism-based and substrate-analog inhibitors that typically lack discrimination between DHQD types, making cdDHQD-IN-1 uniquely suited for gut flora-sparing applications [1].

Inter-type selectivity type II DHQD Bacteroides thetaiotaomicron gut flora-sparing

Binding Affinity and Kinetic Mechanism: Ki = 11–15 µM with Competitive Inhibition Confirmed at High Substrate

cdDHQD-IN-1 binds cdDHQD with a Ki of 11–15 µM (competitive or mixed-model fit) as determined by steady-state kinetics, and a Kd of ~27 µM by NMR line-broadening analysis [1]. Mechanistic clarification experiments using substrate concentrations up to 5 mM confirmed competitive inhibition: in the presence of 200 µM cdDHQD-IN-1 (cf. Compound 3 data), the apparent Km increased 10-fold while Vmax remained unchanged, ruling out a mixed-type mechanism [1]. For comparison, the co-discovered Compound 2 (Kd ~25 µM) shows similar binding affinity but suffers from low solubility that prevented accurate Ki determination, while Compound 3 exhibits weaker binding (Kd ~65 µM) and measurable off-target binding to seDHQD (Kd ~400 µM) [1]. cdDHQD-IN-1 thus combines competitive active-site engagement with the tightest seDHQD discrimination among the three hits.

Enzyme kinetics inhibition constant competitive inhibition NMR binding affinity

Thermal Stabilization Selectivity: FTS Confirms cdDHQD-Specific Target Engagement with No Stabilization of Off-Target DHQDs

Fluorescence Thermal Shift (FTS) assays provide orthogonal, binding-site-independent confirmation of cdDHQD-IN-1's selectivity. At 160 µM, cdDHQD-IN-1 thermally stabilizes cdDHQD (positive ΔTm) but produces no thermal stabilization of either seDHQD or btDHQD, demonstrating that target engagement is restricted to the C. difficile enzyme [1]. The ΔTm response is dose-dependent for cdDHQD across a range of compound concentrations, consistent with specific binding rather than non-specific aggregation-based effects [1]. This FTS selectivity signature distinguishes cdDHQD-IN-1 from pan-DHQD ligands or aggregating compounds that would produce non-specific thermal shifts across multiple enzyme species, and it corroborates the kinetic and NMR selectivity data using an independent biophysical readout [1].

Fluorescence Thermal Shift target engagement thermal stability orthogonal selectivity confirmation

SAR Criticality of the 2,5-Dichlorobenzenesulfonamide Core: Structural Determinants of Selective cdDHQD Inhibition

Structure-activity relationship (SAR) analysis of cdDHQD-IN-1 and its analogs reveals an exceptionally stringent requirement for the 2,5-dichlorobenzenesulfonamide core [1]. Deletion of both chlorine substituents completely abolishes inhibitory activity, while replacement of chlorine with fluorine results in substantially reduced inhibition [1]. Introduction of a third chlorine at the ortho position also eliminates activity, indicating that both the identity and precise positioning of halogen substituents are critical for target engagement [1]. In contrast, modifications to the thiazole substituent are better tolerated: while the unsubstituted thiazole ring is inactive, diverse additions to the thiazole moiety retain activity comparable to the parent compound, identifying this region as the primary vector for affinity optimization without compromising selectivity [1]. This SAR profile contrasts with Compound 2 and Compound 3, whose distinct substituent patterns produce different tolerance profiles, making cdDHQD-IN-1 the most well-characterized scaffold for medicinal chemistry elaboration among the three initial hits.

Structure-activity relationship dichlorobenzenesulfonamide halogen dependency scaffold specificity

Mechanistic Uniqueness: First Non-Mechanism-Based Type I DHQD Inhibitor Class Reported

cdDHQD-IN-1 and its co-discovered analogs (Compounds 2 and 3) are reported to be the first non-mechanism-based type I DHQD inhibitors identified to date, as explicitly stated by the discovering authors [1]. Prior to this disclosure, known DHQD inhibitors were mechanism-based (covalent) or substrate-analog compounds that generally lacked species-level discrimination. cdDHQD-IN-1 binds reversibly and competitively at the active site without forming a covalent enzyme-inhibitor adduct, as evidenced by the competitive inhibition kinetics and STD-NMR data showing reversible association [1]. Its mechanism is distinct from fidaxomicin, the only approved narrow-spectrum C. difficile antibiotic, which targets bacterial RNA polymerase (IC50 0.4 µM for Gram-positive bacteria) via a macrocyclic lactone scaffold rather than the shikimate pathway [2]. This target novelty—inhibiting an enzyme from a pathway absent in humans—combined with non-covalent, reversible binding, establishes cdDHQD-IN-1 as a mechanistically unique chemical probe with a target space orthogonal to all clinically used CDI therapeutics.

Non-mechanism-based inhibitor first-in-class type I DHQD competitive inhibition

cdDHQD-IN-1 Optimal Application Scenarios: Where Its Species-Selective DHQD Inhibition Delivers Unique Scientific Value


Chemical Probe for Species-Selective Type I DHQD Pharmacology in C. difficile vs. Commensal Selectivity Studies

cdDHQD-IN-1 is uniquely suited as a chemical probe to dissect the pharmacological consequences of selectively inhibiting C. difficile DHQD while leaving commensal Bacteroides DHQD (btDHQD) and host-shared type I homologs (seDHQD) unaffected. Its >5.9-fold IC50 selectivity window (cdDHQD IC50 34 µM vs. btDHQD and seDHQD IC50 >200 µM) enables experiments that directly test whether cdDHQD inhibition alone is sufficient to impair C. difficile growth without collateral damage to commensal shikimate pathway function [1]. This application is not achievable with pan-DHQD inhibitors or substrate analogs, which lack inter-type and intra-type discrimination [1].

Scaffold for Structure-Guided Optimization Toward Narrow-Spectrum Anti-CDI Antibiotics

The well-characterized SAR of cdDHQD-IN-1—featuring a dichlorobenzenesulfonamide core with stringent halogen requirements and a modifiable thiazole substituent—provides a defined starting point for medicinal chemistry campaigns [1]. The competitive inhibition mechanism (Ki 11–15 µM) and NMR-derived Kd (~27 µM) offer quantitative benchmarks for affinity maturation, while the confirmed selectivity against seDHQD (no measurable binding) establishes a counter-screening framework for maintaining species selectivity during lead optimization [1].

Orthogonal Selectivity Validation Standard for DHQD-Targeted Screening Cascades

cdDHQD-IN-1's selectivity has been validated across three independent assay platforms—direct UV kinetic assay, NMR line-broadening/WaterLOGSY, and Fluorescence Thermal Shift—establishing it as a multi-validated reference standard [1]. Newly discovered DHQD inhibitors can be benchmarked against cdDHQD-IN-1's selectivity profile (cdDHQD active; seDHQD, btDHQD, vcDHQD, ypDHQD inactive at 200 µM) to rapidly assess whether novel chemotypes achieve comparable or superior species discrimination, enabling standardized cross-study comparisons [1].

Shikimate Pathway Dependency Studies in C. difficile Under Infection-Relevant Conditions

Because the shikimate pathway is absent in humans, cdDHQD-IN-1 enables investigation of whether C. difficile relies on de novo shikimate biosynthesis during different phases of infection (vegetative growth, sporulation, toxin production) [1]. The compound's non-covalent, reversible binding allows washout experiments to distinguish between bacteriostatic and bactericidal effects of DHQD blockade, an experimental design not feasible with covalent mechanism-based inhibitors, thereby providing dynamic pathway dependency data relevant to target validation for anti-CDI drug discovery [1].

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